3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
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Overview
Description
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework that includes an oxygen atom and three nitrogen atoms, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an appropriate oxo-compound, followed by cyclization with a suitable reagent to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or partially reduced compounds.
Scientific Research Applications
3-Phenyl-1-oxa-2,4,8-triazaspiro[4
Mechanism of Action
The mechanism of action of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, the compound can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound shares a similar spirocyclic framework but differs in the presence of a carbonyl group instead of an oxygen atom in the ring.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid): Another spirocyclic compound with a different substitution pattern and functional groups.
Uniqueness
3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its specific combination of a spirocyclic structure with an oxygen atom and three nitrogen atoms. This unique arrangement allows for diverse chemical modifications and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C12H15N3O/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12/h1-5,13H,6-9H2,(H,14,15) |
InChI Key |
ZAXBBBVYBCEHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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